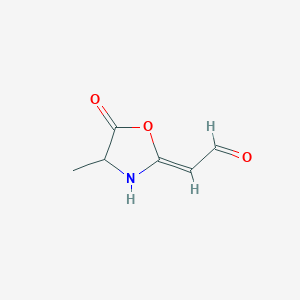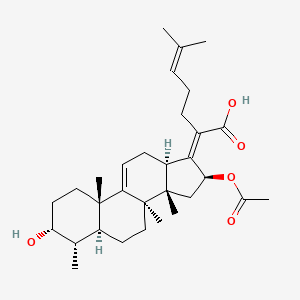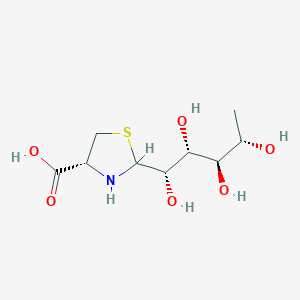
モノ(3-ヒドロキシブチル)フタル酸エステル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mono(3-hydroxybutyl)phthalate is a metabolite of dibutyl phthalate, a commonly used plasticizer in consumer products . This compound has garnered attention due to its potential health effects and its presence in various environmental and biological samples.
科学的研究の応用
Mono(3-hydroxybutyl)phthalate is used in various scientific research applications:
Chemistry: It is studied for its chemical properties and reactions.
Biology: Research focuses on its biological effects and metabolism.
Medicine: It is investigated for its potential health impacts, particularly as an endocrine disruptor.
Industry: It is used as a reference material in the testing of consumer products for phthalate content
作用機序
Target of Action
Mono(3-hydroxybutyl)phthalate is a metabolite of Dibutyl phthalate (DBP), which is widely used in consumer products . It primarily targets the endocrine system, affecting the hormone balance of the organism . It can alter the development and function of hormone-dependent structures within the nervous system .
Mode of Action
Mono(3-hydroxybutyl)phthalate interacts with hormone synthesis, transport, and metabolism . It interferes with nuclear receptors in various neural structures involved in controlling brain functions . This interference can lead to the onset of neurological disorders at the intracellular level .
Biochemical Pathways
The compound dysregulates the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . This dysregulation can affect various biochemical pathways and their downstream effects, leading to neurological disorders such as attention-deficit/hyperactivity disorder, autism spectrum disorder, and decreased masculine behavior .
Pharmacokinetics
It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The molecular and cellular effects of Mono(3-hydroxybutyl)phthalate’s action can induce neurological disorders . Studies have reported an inverse association between child motor development and maternal concentrations of mono-hydroxy-n-butyl phthalate .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Mono(3-hydroxybutyl)phthalate. For instance, the use of certain cleaning and personal care products, diet, and even ice cream consumption have been associated with increased exposure to phthalates . Additionally, the compound’s action can be influenced by sociodemographic characteristics and drinking water sources .
生化学分析
Biochemical Properties
Mono(3-hydroxybutyl)phthalate plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules
Cellular Effects
Phthalates, the group of chemicals that Mono(3-hydroxybutyl)phthalate belongs to, have been associated with disruptions in cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that phthalates can interfere with nuclear receptors in various neural structures involved in controlling brain functions
Temporal Effects in Laboratory Settings
It is known that phthalate metabolites can present cytotoxic dose-response effects .
Dosage Effects in Animal Models
It is known that phthalates can induce neurological disorders .
Metabolic Pathways
It is known that phthalates can dysregulate the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis .
Transport and Distribution
It is known that phthalates can alter the development and function of hormone-dependent structures within the nervous system .
Subcellular Localization
It is known that phthalates can interfere with nuclear receptors in various neural structures .
準備方法
Mono(3-hydroxybutyl)phthalate can be synthesized through the hydrolysis of dibutyl phthalate. The reaction typically involves the use of a strong acid or base to catalyze the hydrolysis process. Industrial production methods may involve the use of high-performance liquid chromatography (HPLC) for purification .
化学反応の分析
Mono(3-hydroxybutyl)phthalate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.
類似化合物との比較
Mono(3-hydroxybutyl)phthalate is similar to other phthalate metabolites such as mono(2-ethylhexyl)phthalate and mono-n-butyl phthalate. it is unique in its specific metabolic pathway and the particular health effects it may induce. Similar compounds include:
- Mono(2-ethylhexyl)phthalate
- Mono-n-butyl phthalate
- Mono(3-carboxypropyl)phthalate .
特性
CAS番号 |
57074-43-8 |
|---|---|
分子式 |
C₁₂H₁₄O₅ |
分子量 |
238.24 |
同義語 |
1,2-Benzenedicarboxylic Acid 1-(3-Hydroxybutyl)ester; _x000B_1,2-Benzenedicarboxylic Acid Mono(3-hydroxybutyl)ester; MHBP; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-Cyclopropyl-6-fluoro-8-methoxy-7-(octahydro-6h-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1147281.png)
![(1R,3S)-3-[4-(2-methyloctan-2-yl)-2-phenylmethoxyphenyl]cyclohexan-1-ol](/img/structure/B1147286.png)


